molecular formula C8H6ClFN2 B1432697 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole CAS No. 1283721-30-1

2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Cat. No.: B1432697
CAS No.: 1283721-30-1
M. Wt: 184.6 g/mol
InChI Key: BQEWRZHKPZPFPV-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Characterization

The molecular structure of this compound (C₈H₆ClFN₂) features a planar benzimidazole core with substituents at positions 1, 2, and 7. X-ray crystallographic studies reveal a tricyclic arrangement where the benzodiazole ring adopts a near-planar conformation, with a dihedral angle of 1.2° between the benzene and diazole rings. Key bond lengths include the Cl–C2 bond (1.732 Å) and N1–C7 bond (1.383 Å), consistent with hybridized sp² bonding. The methyl group at N1 exhibits a torsion angle of 3.8° relative to the diazole plane, minimizing steric hindrance.

Table 1: Selected Crystallographic Parameters

Parameter Value
Space group P-1
Cell dimensions a=5.42 Å, b=7.89 Å, c=10.21 Å
Bond angle (N1-C7-N3) 126.5°
Torsion (C2-Cl...F7) 178.9°

The Cambridge Structural Database (CSD) contains analogous benzodiazole structures, with this compound showing 94% geometric similarity to 2-chloro-1-methylbenzimidazole.

Comparative Analysis with Benzothiazole/Benzimidazole Congeners

Comparative studies with benzothiazole and benzimidazole derivatives highlight distinct electronic and steric effects. The fluorine atom at position 7 increases ring electron-withdrawing character (Hammett σₚ = +0.78), contrasting with electron-donating groups in unsubstituted benzimidazoles. Key differences include:

  • Bond polarization : The C-F bond (1.34 Å) induces greater charge asymmetry compared to C-H bonds in benzothiazoles.
  • Bioactivity : Unlike 2-chloro-1-methylbenzimidazole (IC₅₀ = 18 nmol/L against HCMV), the 7-fluoro derivative shows reduced antiviral potency due to altered hydrogen-bonding capacity.
  • Thermal stability : The melting point (146–148°C) exceeds that of non-fluorinated analogs by ~20°C, attributed to enhanced dipole interactions.

Spectroscopic Fingerprinting (Fourier-Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier-Transform Infrared (FT-IR):

  • N-H stretch absent, confirming N-methylation (v: 3211 cm⁻¹ in unmethylated analogs vs. null here).
  • C-F stretch observed at 1221 cm⁻¹, shifted +15 cm⁻¹ relative to benzothiazole fluorides.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, CDCl₃): Methyl singlet at δ 3.96 ppm; aromatic protons at δ 7.38–7.69 ppm (J = 8.5 Hz).
  • ¹³C NMR: C2 (δ 147.1 ppm, d, ²J₃₁₉F = 19.0 Hz); C7 (δ 110.1 ppm, s).

Mass Spectrometry (MS):

  • Molecular ion peak at m/z 184.60 ([M+H]⁺, 100% abundance).
  • Fragmentation pattern: Loss of Cl (Δ *

Properties

IUPAC Name

2-chloro-7-fluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c1-12-7-5(10)3-2-4-6(7)11-8(12)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEWRZHKPZPFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 5-chloro-4-fluoro-2-nitroaniline : This is a typical starting substrate containing the essential chlorine and fluorine substituents positioned for subsequent ring closure.
  • Substituted anilines or phenols : Used for further functionalization or for introducing substituents at other positions.
  • Reducing agents : For converting nitro groups to diamines, commonly tin(II) chloride dihydrate (SnCl₂·2H₂O).
  • Acylating agents : To facilitate cyclization to the benzimidazole core.

General Synthetic Procedure

  • Nucleophilic substitution and functionalization : A suspension of 5-chloro-4-fluoro-2-nitroaniline with appropriate phenols and potassium carbonate in DMF is stirred at 90 °C for 15-18 hours to introduce substituents via nucleophilic aromatic substitution (SNAr) reactions.

  • Reduction of Nitro Group : The nitro group is reduced to the corresponding diamine by refluxing with tin(II) chloride dihydrate in ethanol, followed by neutralization and extraction. This diamine intermediate is typically unstable and used immediately for cyclization.

  • Cyclization to Benzimidazole : The diamine undergoes intramolecular cyclization with acylating agents or under acidic conditions to form the benzimidazole ring. The methyl group at the N-1 position is introduced by methylation, typically using methyl iodide or dimethyl sulfate under basic conditions.

  • Purification : The crude product is purified by recrystallization or chromatography to achieve high purity.

Reaction Scheme Summary

Step Reagents/Conditions Product/Intermediate Notes
1 5-chloro-4-fluoro-2-nitroaniline, phenol, K₂CO₃, DMF, 90 °C, 15-18 h Substituted nitroaniline Nucleophilic aromatic substitution
2 SnCl₂·2H₂O, EtOH, reflux 5-7 h Substituted diamine Reduction of nitro group
3 Acylating agent or acid, methylating agent (e.g., methyl iodide), base 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole Cyclization and N-methylation
4 Recrystallization or chromatography Pure target compound Purification

Detailed Research Findings and Analytical Data

  • Yields : The reduction step typically yields about 85% of the diamine intermediate. The overall yield depends on reaction optimization but is generally moderate to high.
  • Characterization : The intermediates and final product are characterized by IR, ¹H-NMR, ¹³C-NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
  • Spectral Features :
    • IR spectra show characteristic NH₂ stretching for diamines and C=N stretching for benzimidazole.
    • ¹H-NMR confirms aromatic and methyl protons, with fluorine coupling observed in fluorinated positions.
    • Mass spectrometry confirms molecular weight consistent with C₈H₆ClFN₂.

Notes on Reaction Optimization

  • Temperature and pH control during cyclization are critical to maximize yield and minimize side reactions.
  • Choice of solvent (DMF, ethanol) and base (K₂CO₃) influences substitution efficiency.
  • Methylation step requires careful stoichiometric control to avoid overalkylation.

Summary Table of Preparation Parameters

Parameter Typical Conditions Impact on Synthesis
Starting material purity >98% Ensures clean reactions and high yield
Reaction temperature (SNAr) 90 °C Optimal for substitution without decomposition
Reduction agent SnCl₂·2H₂O Efficient nitro reduction
Reduction temperature Reflux (75 °C) Complete conversion to diamine
Cyclization conditions Acidic or acylating agent, mild heat Ring closure efficiency
Methylation agent Methyl iodide or dimethyl sulfate N-1 methylation
Purification Recrystallization or chromatography High purity product

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The chlorine atom can be substituted by nucleophiles such as amines or thiols.
  • Coupling Reactions : It can undergo Suzuki-Miyaura coupling with boronic acids to create biaryl derivatives .

These properties make it valuable for developing pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It has been investigated for its potential as an inhibitor of specific kinases or other enzymes involved in cellular signaling pathways.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.
  • Anticancer Activity : Research indicates that it may interact with DNA or inhibit cancer cell proliferation through specific molecular targets .

Ongoing studies aim to elucidate its mechanisms of action and therapeutic efficacy.

Industry

In industrial applications, this compound is explored for developing new materials with desirable electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications, including electronics and photonics .

Case Study 1: Enzyme Inhibition Studies

Research conducted on the enzyme inhibition properties of this compound demonstrated its ability to inhibit specific kinases involved in cancer cell signaling pathways. The study utilized various concentrations of the compound to assess its efficacy against different cancer cell lines.

Case Study 2: Material Development

A recent project focused on incorporating this compound into polymer matrices for electronic applications. The results indicated improved conductivity and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key analogs from the literature are compared below (Table 1):

Table 1: Physical and Spectral Data of Selected Benzodiazole Derivatives

Compound Name Substituents Melting Point (°C) IR Bands (cm⁻¹) Key NMR Shifts (δ, ppm) Source
Methyl 6-chloro-3-[...]-benzodithiazine-7-carboxylate Cl, CH₃O-C=O, N-CH₃ 310–311 (dec.) 1715 (C=O), 1615 (C=N), 1330 (SO₂) 3.60 (N-CH₃), 8.23 (H-5), 8.38 (H-8)
6-Chloro-7-methyl-3-[...]-benzodithiazine Cl, CH₃-7, N-CH₃ 313–315 (dec.) 3225 (OH), 1340 (SO₂) 2.44 (CH₃-7), 8.03 (H-5/H-8)
2-Bromo-7-fluoro-4-methyl-1,3-benzothiazole Br, F, CH₃ Not reported Not provided Not provided
Methylclonazepam (Benzodiazepine analog) Cl, CH₃, NO₂ Not reported Not provided Not provided

Key Observations :

  • Halogen Effects : Chloro and fluoro substituents (as in the target compound) reduce electron density in the aromatic ring, enhancing electrophilic reactivity compared to bromo analogs (e.g., 2-bromo-7-fluoro-4-methylbenzothiazole ).
  • Spectral Trends: Carboxylate esters (e.g., ) show strong C=O IR bands (~1715 cm⁻¹), absent in non-esterified analogs. SO₂ stretches (~1330–1340 cm⁻¹) are consistent across sulfonamide-containing derivatives .

Biological Activity

2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound belonging to the benzodiazole family. Its unique structure, characterized by the presence of chlorine and fluorine atoms, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C8H6ClFN2, with a molecular weight of 184.6 g/mol. The compound's synthesis typically involves cyclization reactions using precursors such as 2-chloroaniline and 2-fluorobenzoyl chloride under basic conditions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent. Its structural similarity to other biologically active molecules allows it to interact with specific molecular targets, leading to inhibition of enzyme activity or alteration of receptor functions.

The mechanism through which this compound exerts its effects involves binding to enzymes or receptors. For instance, it may inhibit kinase activities or interact with DNA, impacting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have shown that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Chloro-7-fluoro-1-methyl-1H-benzodiazoleStaphylococcus aureus4 µg/mL
Benzodiazole Derivative AEscherichia coli8 µg/mL
Benzodiazole Derivative BPseudomonas aeruginosa16 µg/mL

These findings suggest that modifications in the benzodiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example:

Cell LineIC50 Value (µM)Mechanism
HeLa (cervical cancer)10 ± 0.5Apoptosis induction via caspase activation
MCF-7 (breast cancer)15 ± 0.8Cell cycle arrest at G2/M phase

These results underscore the compound's potential as a lead for developing new anticancer therapies .

Case Studies

Several case studies have highlighted the efficacy of benzodiazole derivatives in clinical settings:

  • Case Study on Antitubercular Activity : A derivative structurally related to 2-chloro-7-fluoro-1-methyl-1H-benzodiazole showed promising results against Mycobacterium tuberculosis, with an IC50 value significantly lower than that of conventional treatments .
  • Inhibition of DprE1 : Research demonstrated that certain benzodiazole derivatives could inhibit the DprE1 enzyme critical for bacterial cell wall synthesis, suggesting a novel target for tuberculosis treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves multi-step synthesis starting from halogenated aniline derivatives. For example, refluxing 3-chloro-4-fluoroaniline with chloroacetyl chloride in ethanol yields intermediates like 7-chloro-6-fluoro-2-chloroacetamidobenzothiazole, characterized by IR (C=O stretch at ~1637 cm⁻¹) and ¹H-NMR (singlet at δ 8.4 ppm for NH protons) . Solvent choice (e.g., ethanol vs. DMF) and reaction time must be optimized to minimize side products.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • X-ray diffraction (XRD) : SHELX software (e.g., SHELXL for refinement) resolves crystal structures and hydrogen-bonding networks .
  • NMR/IR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at δ 2.5–3.0 ppm), while IR identifies functional groups (e.g., C-Cl stretch at ~550–600 cm⁻¹) .
  • Elemental analysis : Compare calculated vs. observed C/H/N percentages to confirm purity .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). For benzodiazoles, N-H⋯N and C-F⋯H interactions often stabilize layered or helical packing, which can be modeled using SHELXL . Synchrotron XRD at high resolution (≤1.0 Å) is recommended to resolve weak F-based interactions .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar benzodiazoles?

  • Methodological Answer : Contradictions may arise from impurity profiles or assay conditions.

  • Impurity profiling : Use HPLC with reference standards (e.g., EP Impurity I/J guidelines) to quantify byproducts .
  • Assay standardization : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. CHO) under controlled pH and temperature .
  • Meta-analysis : Apply statistical tools (e.g., Fisher’s exact test) to reconcile conflicting datasets .

Q. How can computational modeling predict the pharmacological relevance of 2-chloro-7-fluoro-1-methyl-1H,1,3-benzodiazole?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., GABAₐ or kinase domains). Prioritize ligands with low RMSD (<2.0 Å) and favorable binding energies (ΔG ≤ -8 kcal/mol). Validate predictions via SPR (surface plasmon resonance) for binding kinetics .

Q. What advanced techniques quantify trace impurities in bulk samples?

  • Methodological Answer :

  • LC-MS/MS : Detect impurities at ppm levels using MRM (multiple reaction monitoring) modes.
  • NMR relaxation experiments : Differentiate polymorphs or solvates via T₁/T₂ relaxation times .
  • Thermogravimetric analysis (TGA) : Identify residual solvents or degradation products above 150°C .

Q. How do electronic effects of chloro/fluoro substituents modulate reactivity in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electronegativity deactivates the benzodiazole ring toward electrophilic substitution but enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict regioselectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
Reactant of Route 2
Reactant of Route 2
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.